molecular formula C11H8FNO2 B2993988 8-Fluoro-6-methylquinoline-3-carboxylic acid CAS No. 1602823-79-9

8-Fluoro-6-methylquinoline-3-carboxylic acid

Cat. No.: B2993988
CAS No.: 1602823-79-9
M. Wt: 205.188
InChI Key: ISWVHRJMGACMDR-UHFFFAOYSA-N
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Description

8-Fluoro-6-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.19 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

8-Fluoro-6-methylquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: This compound is used in the study of biological systems due to its potential interactions with biomolecules.

    Medicine: Fluorinated quinoline derivatives, including this compound, have shown promise in medicinal chemistry.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Biochemical Pathways

Quinoline derivatives are known to exhibit antimicrobial activity, suggesting they may interfere with bacterial protein synthesis or DNA replication . The specific pathways affected by this compound remain to be elucidated .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Fluoro-6-methylquinoline-3-carboxylic acid are not well-documented. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The compound’s metabolism and excretion pathways are currently unknown .

Result of Action

Given the known biological activities of other quinoline derivatives, it may have antimicrobial, anti-inflammatory, or anticancer effects .

Preparation Methods

The synthesis of 8-Fluoro-6-methylquinoline-3-carboxylic acid typically involves several steps, including cyclization and fluorination reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require stringent control of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

8-Fluoro-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinoline ring.

Comparison with Similar Compounds

8-Fluoro-6-methylquinoline-3-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:

  • 6-Fluoroquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-3-carboxylic acid
  • 6,8-Difluoroquinoline-3-carboxylic acid

These compounds share similar structural features but differ in the position and number of fluorine atoms. The presence of fluorine atoms in different positions can significantly influence their chemical reactivity, biological activity, and physical properties. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Properties

IUPAC Name

8-fluoro-6-methylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWVHRJMGACMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602823-79-9
Record name 8-fluoro-6-methylquinoline-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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